Ferric ammonium edta

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

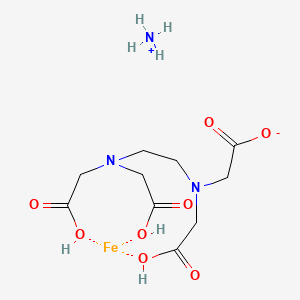

3D Structure of Parent

Properties

Molecular Formula |

C10H19FeN3O8 |

|---|---|

Molecular Weight |

365.12 g/mol |

IUPAC Name |

azanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;iron |

InChI |

InChI=1S/C10H16N2O8.Fe.H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;1H3 |

InChI Key |

RCNKIMQNXOYRGC-UHFFFAOYSA-N |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)O.[NH4+].[Fe] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Ferric Ammonium EDTA for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric Ammonium (B1175870) EDTA, also known as Ammonium Iron(III) EDTA, is a versatile chelating agent with significant applications across various scientific disciplines, including biomedical research and drug development. This stable, water-soluble complex of iron in its ferric (Fe³⁺) state is widely utilized as a source of bioavailable iron in cell culture media, a catalyst in chemical reactions, and an inducer of oxidative stress for studying cellular pathways. Its ability to participate in redox cycling makes it a valuable tool for investigating the roles of iron and reactive oxygen species (ROS) in biological systems. This technical guide provides an in-depth overview of the core properties of Ferric Ammonium EDTA, detailed experimental protocols for its use, and a summary of its impact on cellular signaling pathways.

Core Properties of this compound

This compound is a crystalline powder, typically yellowish-brown in appearance. It is highly soluble in water, forming a stable complex that prevents the precipitation of ferric ions in neutral and alkaline solutions.[1] This property is crucial for its use in biological systems and cell culture, where maintaining iron solubility is essential for its bioavailability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 21265-50-9 | [2] |

| Molecular Formula | C₁₀H₁₃FeN₂O₈ · NH₄ | [2] |

| Molecular Weight | 362.09 g/mol | [2] |

| Appearance | Yellowish-brown crystalline powder | [1] |

| Solubility | Highly soluble in water | [1] |

| pH (1% solution) | 7.0 - 8.0 | [1] |

| Storage Temperature | 2-8°C | [2] |

Chemical Structure and Stability

In the this compound complex, the ferric ion is coordinated by the hexadentate ligand ethylenediaminetetraacetic acid (EDTA). The EDTA molecule wraps around the central iron ion, forming a stable octahedral complex. This chelation protects the iron from hydrolysis and precipitation, particularly at physiological pH. The complex is stable under typical laboratory conditions but can participate in redox reactions, which is a key aspect of its chemical and biological activity.

Research Applications and Experimental Protocols

This compound has a broad range of applications in research, primarily centered around its ability to deliver iron to biological systems and catalyze the formation of reactive oxygen species.

Iron Supplementation in Cell Culture

Application: this compound serves as a critical iron source in serum-free and chemically defined cell culture media. Iron is an essential micronutrient for cellular processes such as DNA synthesis, cellular respiration, and enzymatic reactions. The chelated form of iron in this compound ensures its solubility and availability to cells in culture.[3]

Experimental Protocol: Preparation of this compound Stock Solution for Cell Culture

-

Materials:

-

This compound powder

-

Cell culture grade water (e.g., WFI or Milli-Q)

-

Sterile filtration unit (0.22 µm filter)

-

Sterile storage bottles

-

-

Procedure:

-

Weigh out the desired amount of this compound powder in a sterile container.

-

Add the appropriate volume of cell culture grade water to achieve the desired stock concentration (e.g., 100 mM).

-

Mix thoroughly until the powder is completely dissolved. The solution will have a reddish-brown color.

-

Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.

-

Store the stock solution at 2-8°C, protected from light.

-

For use, dilute the stock solution to the final desired concentration in the cell culture medium. The optimal concentration can range from 0.1 to 0.5 mM, depending on the cell line and culture conditions.[4]

-

Induction of Oxidative Stress via the Fenton Reaction

Application: this compound can be used to induce oxidative stress in cellular and acellular systems through the Fenton reaction. In the presence of a reducing agent (like ascorbate, often present in cell culture media), Fe³⁺ in the complex is reduced to Fe²⁺. The resulting ferrous iron then reacts with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), which can damage lipids, proteins, and DNA.[3][5] This is a valuable tool for studying the cellular response to oxidative damage and for screening potential antioxidant compounds.

Experimental Protocol: Induction of Oxidative Stress in Cultured Cells

-

Materials:

-

Cultured cells (e.g., in a 96-well plate)

-

This compound stock solution (prepared as above)

-

Hydrogen peroxide (H₂O₂) solution

-

Phosphate-buffered saline (PBS)

-

Assay reagents for measuring oxidative stress (e.g., DCFDA for ROS, MDA assay for lipid peroxidation)

-

-

Procedure:

-

Culture cells to the desired confluency.

-

Prepare a working solution of this compound and H₂O₂ in serum-free medium or PBS. The final concentrations will need to be optimized for the specific cell type and desired level of stress (e.g., 50 µM this compound and 100 µM H₂O₂).

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the this compound/H₂O₂ solution to the cells.

-

Incubate for a specific period (e.g., 1-4 hours) at 37°C.

-

After incubation, remove the treatment solution and wash the cells with PBS.

-

Lyse the cells or proceed with the desired downstream analysis to measure the extent of oxidative stress.

-

Caption: Experimental workflow for inducing oxidative stress via the Fenton reaction using this compound.

Impact on Cellular Signaling Pathways

Recent research has indicated that certain iron chelates, including Ferric EDTA, can influence cellular signaling pathways, particularly those involved in cell proliferation and cancer progression.

Activation of the MAP Kinase/ERK Pathway

Studies have shown that Ferric EDTA can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway in gut epithelial cancer cells.[6] This activation is mediated by an increase in the cellular levels of the onco-protein amphiregulin and its receptor, the epidermal growth factor receptor (EGFR).[6]

The proposed signaling cascade is as follows:

-

Increased Amphiregulin and EGFR: Exposure to Ferric EDTA leads to an increase in the expression of amphiregulin and EGFR.

-

EGFR Activation: The binding of amphiregulin to EGFR triggers the autophosphorylation and activation of the receptor.

-

Ras-Raf-MEK-ERK Cascade: Activated EGFR initiates the downstream signaling cascade involving Ras, Raf, MEK, and finally ERK.

-

Cellular Proliferation: Phosphorylated ERK translocates to the nucleus and activates transcription factors that promote cell proliferation.

Caption: Signaling pathway showing the activation of the MAPK/ERK cascade by this compound.

Conclusion

This compound is a valuable and versatile tool for researchers in various fields. Its well-defined chemical properties, high solubility, and reactivity make it an excellent choice for a range of in vitro and in vivo studies. Understanding its basic properties, adhering to detailed experimental protocols, and being aware of its potential impact on cellular signaling pathways are crucial for its effective and responsible use in a research setting. This guide provides a solid foundation for scientists and drug development professionals to incorporate this compound into their experimental designs to further our understanding of iron metabolism, oxidative stress, and cellular signaling.

References

A Comprehensive Technical Guide to the Synthesis and Structural Analysis of Ferric Ammonium EDTA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and structural characteristics of Ferric Ammonium (B1175870) Ethylenediaminetetraacetic acid (EDTA). This chelated iron compound is of significant interest across various scientific disciplines, including agriculture, water treatment, and potentially in pharmaceutical applications due to its ability to solubilize and deliver iron. This document details experimental protocols for its synthesis and summarizes key data from structural analyses.

Introduction

Ferric Ammonium EDTA, with the chemical formula C10H16FeN3O8 and CAS number 21265-50-9, is a stable, water-soluble complex where the ferric ion (Fe³⁺) is chelated by the ethylenediaminetetraacetic acid (EDTA) ligand, with an ammonium ion serving as the counter-ion.[1][2] The chelation of iron by EDTA prevents its precipitation as insoluble hydroxides at neutral pH, thereby increasing its bioavailability and utility in various applications.[1] The compound typically appears as a yellowish-brown crystalline powder.[1][3]

Synthesis of this compound

Several methods have been developed for the synthesis of ferric EDTA complexes. The choice of method often depends on the desired scale, purity, and available starting materials. Below are detailed protocols for two common synthesis routes, adapted for the preparation of the ammonium salt.

Experimental Protocol 1: Synthesis from Iron (III) Oxide

This method, adapted from a patented industrial process, is suitable for larger scale synthesis and utilizes readily available starting materials.[4]

Materials:

-

Ethylenediaminetetraacetic acid (H₄EDTA)

-

Iron (III) oxide (Fe₂O₃) or Magnetite (Fe₃O₄)

-

Aqueous ammonia (B1221849) (28-30%)

-

Deionized water

Equipment:

-

Reaction vessel with heating and stirring capabilities

-

Condenser

-

pH meter

-

Filtration apparatus

Procedure:

-

Slurry Preparation: In the reaction vessel, create a slurry of H₄EDTA in deionized water.

-

Initial Ammoniation: While stirring, add aqueous ammonia to the EDTA slurry. The molar ratio of ammonia to EDTA should be between 1.0 and 1.5.[4] This step begins the deprotonation of the carboxylic acid groups of EDTA.

-

Addition of Iron Oxide: Add the iron oxide to the ammoniated EDTA slurry. The molar ratio of iron to EDTA should be slightly less than 1 to ensure complete chelation of the iron.[4]

-

Reaction: Heat the mixture to a temperature between 85°C and 105°C with continuous agitation.[4] The reaction should be conducted in the substantial absence of oxygen to minimize degradation of EDTA.[4] Maintain this temperature for a sufficient time to complete the reaction, typically around 90 minutes.[4]

-

Cooling and Solubilization: Cool the mixture to a temperature between 45°C and 80°C.[4]

-

Second Ammoniation: Introduce additional aqueous ammonia to the mixture to dissolve the formed iron chelate and maintain it in solution.[4] The pH should be adjusted to around 7-8.

-

Oxidation (if necessary): If starting with a mixed-valence iron oxide like Fe₃O₄, any ferrous ion present can be oxidized to the ferric state by bubbling air through the solution at room temperature.[4]

-

Filtration and Isolation: Cool the solution to room temperature and filter to remove any unreacted iron oxide. The resulting clear, dark red-brown solution is a concentrated solution of this compound. For a solid product, the water can be removed by evaporation or lyophilization.

Experimental Protocol 2: Synthesis from a Ferric Salt

This laboratory-scale synthesis is adapted from procedures for preparing iron-EDTA complexes from ferric salts.[5][6][7][8] It is a more direct method for smaller quantities.

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O) or Ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

-

Diammonium EDTA or H₄EDTA and aqueous ammonia

-

Deionized water

-

Ethanol (B145695) (for precipitation)

Equipment:

-

Beakers

-

Stir plate and stir bar

-

Heating plate

-

pH meter

-

Suction filtration apparatus

Procedure:

-

Prepare EDTA Solution: Dissolve diammonium EDTA in deionized water. Alternatively, dissolve H₄EDTA in water and neutralize it with a stoichiometric amount of aqueous ammonia to a pH of around 7.

-

Prepare Ferric Salt Solution: In a separate beaker, dissolve the ferric salt in deionized water.

-

Reaction: Slowly add the ferric salt solution to the stirring EDTA solution. A color change to yellow or reddish-brown will be observed.

-

pH Adjustment: Adjust the pH of the resulting solution to between 6.5 and 7.5 using aqueous ammonia.

-

Precipitation and Isolation: Gently heat the solution to reduce its volume and then cool it down. The product can be precipitated by adding ethanol and collected by suction filtration.[6][7]

-

Washing and Drying: Wash the collected solid with cold water and then with ethanol to remove any unreacted starting materials and aid in drying.[6][7] Dry the product in a desiccator or a low-temperature oven.

Structural Analysis

The structure of the ferric EDTA complex in solution and in the solid state has been investigated using various spectroscopic and crystallographic techniques. In aqueous solutions near neutral pH, the dominant species is the heptacoordinate [Fe(EDTA)(H₂O)]⁻ anion, where EDTA acts as a hexadentate ligand, binding through its two nitrogen atoms and four carboxylate oxygen atoms, with a water molecule occupying the seventh coordination site.[9]

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for probing the coordination environment of the iron center.

Experimental Protocol: Raman Spectroscopy

-

Instrumentation: A Raman spectrometer equipped with a suitable laser excitation source (e.g., 1064 nm Nd:YAG laser).[9]

-

Sample Preparation: Samples can be analyzed as solid powders or in aqueous solution.

-

Data Acquisition: Spectra are typically collected over a range of 300-600 cm⁻¹, which is diagnostic for the coordination geometry.[10]

Key Spectral Features:

The Raman spectra of Fe(III)-EDTA complexes in the 300-600 cm⁻¹ region are particularly informative.

-

Heptacoordinate Complex: Characterized by a wavenumber difference of 32-42 cm⁻¹ between the two major bands in the 450-600 cm⁻¹ region.[10]

-

Hexacoordinate Complex: Exhibits a larger wavenumber difference of approximately 62 cm⁻¹.[10]

-

Sexidentate EDTA: The presence of a single, intense band around 470 cm⁻¹ is characteristic of the EDTA ligand acting in a sexidentate fashion.[10]

| Vibrational Mode | Raman Shift (cm⁻¹) for Heptacoordinate [Fe(EDTA)(H₂O)]⁻ | Reference |

| Fe-O (carboxylate) stretch | ~470 (intense) | [10] |

| Other Fe-ligand vibrations | Bands in the 450-600 region | [10] |

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to monitor the formation of the Fe(III)-EDTA complex and for quantitative analysis.

Experimental Protocol: UV-Visible Spectroscopy

-

Instrumentation: A standard UV-Visible spectrophotometer.

-

Sample Preparation: Prepare dilute aqueous solutions of the complex.

-

Data Acquisition: Scan the absorbance from approximately 200 nm to 800 nm.

Spectral Characteristics:

The formation of the Fe(III)-EDTA complex results in a shift in the absorption maxima compared to free Fe(III) ions.

| Species | Absorption Maxima (λmax) | Reference |

| Fe(III) ion (in acidic medium) | 305 nm | [11] |

| Fe(III)-EDTA complex | 258 nm | [11][12] |

X-ray Crystallography

| Structural Parameter | Value (for Na[Fe(EDTA)(H₂O)]·2H₂O) | Reference |

| Coordination Number of Fe(III) | 7 | [9] |

| Geometry | Pseudo-pentagonal bipyramidal | [9] |

| EDTA Ligand Denticity | 6 (hexadentate) | [9] |

| Additional Ligand | 1 Water Molecule | [9] |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound from Iron Oxide.

Structure of the [Fe(EDTA)(H₂O)]⁻ Anion

Caption: Coordination of the Ferric Ion in the [Fe(EDTA)(H₂O)]⁻ Anion.

References

- 1. guidechem.com [guidechem.com]

- 2. Ammonium ferric edetate | C10H16FeN3O8 | CID 88842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Powder Manufacturer, Supplier, Exporter [edta-chelate.com]

- 4. US4364871A - Process for making aminopolycarboxylic acid chelates of iron - Google Patents [patents.google.com]

- 5. This compound, can I make it? | Photrio.com Photography Forums [photrio.com]

- 6. edu.rsc.org [edu.rsc.org]

- 7. cuhk.edu.hk [cuhk.edu.hk]

- 8. This compound / Disodium EDTA? | Photrio.com Photography Forums [photrio.com]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. academic.oup.com [academic.oup.com]

- 11. Spectrophotometric determination of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. UV-Vis Spectrum of EDTA + Fe Complex | SIELC Technologies [sielc.com]

A Technical Guide to the Mechanism of Action of Ferric Ammonium EDTA in Biological Systems

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferric Ammonium EDTA, a chelated iron compound, serves as a highly bioavailable source of iron for biological systems. Its mechanism of action is centered on the stability of the iron-EDTA complex, which protects the ferric iron from dietary inhibitors in the gastrointestinal lumen. Dissociation of the complex at the intestinal brush border allows for the subsequent reduction of ferric (Fe³⁺) to ferrous (Fe²⁺) iron, a critical step for its transport into enterocytes via the Divalent Metal Transporter-1 (DMT-1). This guide provides an in-depth analysis of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways involved.

Introduction

Iron deficiency remains a global health challenge, necessitating effective iron fortification and supplementation strategies. This compound is a coordination complex where a ferric ion is tightly bound by the chelating agent ethylenediaminetetraacetic acid (EDTA).[1] This chelation confers significant advantages over traditional iron salts, such as ferrous sulfate. The primary benefit is the enhanced stability of the iron in the gastrointestinal tract, which prevents its precipitation by dietary inhibitors like phytates and polyphenols, thereby increasing its bioavailability.[2][3] This document elucidates the molecular and cellular journey of iron from this compound, from ingestion to systemic circulation.

Mechanism of Action

The biological processing of this compound can be segmented into three primary phases: the luminal phase, the mucosal (absorptive) phase, and the cellular/systemic phase.

Luminal Phase: Stability and Dissociation

Upon oral ingestion, this compound remains largely intact in the acidic environment of the stomach and the more alkaline conditions of the duodenum. The EDTA chelate protects the ferric iron from forming insoluble complexes with inhibitory compounds commonly found in plant-based diets.[2][3] As the complex transits the small intestine, it is believed to dissociate at or near the brush border membrane of the enterocytes, releasing the Fe³⁺ ion for absorption.[4][5] While the majority of the EDTA moiety is not absorbed and is excreted, the released iron becomes available for uptake by the intestinal cells.[5][6]

Mucosal Phase: Cellular Uptake

The absorption of iron from this compound into the enterocyte is a multi-step process that mirrors the pathway for non-heme iron:

-

Reduction: The released ferric (Fe³⁺) iron must first be reduced to its ferrous (Fe²⁺) state. This reduction is primarily accomplished by cell-surface ferric reductases, such as the duodenal cytochrome b (Dcytb).[4]

-

Transport: The newly formed ferrous (Fe²⁺) iron is then transported across the apical membrane of the enterocyte by the Divalent Metal Transporter-1 (DMT-1).[4] Evidence for this pathway comes from studies using Caco-2 cells, which show that iron uptake from NaFeEDTA is pH-dependent and is inhibited by Fe²⁺-specific chelators, both hallmarks of DMT-1 mediated transport.[4]

Cellular and Systemic Phase: Storage and Transport

Once inside the enterocyte, the iron enters the intracellular labile iron pool. From here, it has two primary fates:

-

Storage: It can be oxidized back to Fe³⁺ and stored within the protein ferritin, a mechanism that safely sequesters iron to prevent oxidative damage.

-

Transport: It can be transported across the basolateral membrane into the bloodstream via the iron exporter protein ferroportin. This export requires the iron to be re-oxidized to Fe³⁺ by the enzyme hephaestin, after which it binds to the plasma protein transferrin for delivery to other parts of the body, such as the bone marrow for hemoglobin synthesis.

A study in swine demonstrated that a significant portion of iron from Fe(III)-EDTA is split from the complex in the gut lumen, absorbed, and incorporated into circulating hemoglobin.[6]

Signaling Pathways and Experimental Workflows

Intestinal Iron Absorption Pathway

The following diagram illustrates the proposed mechanism for iron uptake from this compound in the small intestine.

References

- 1. Ferric EDTA - Wikipedia [en.wikipedia.org]

- 2. Fe(III)-EDTA complex as iron fortification. Further studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Iron uptake by Caco-2 cells from NaFeEDTA and FeSO4: Effects of ascorbic acid, pH, and a Fe(II) chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scientific opinion on the evaluation of authorised ferric sodium EDTA as an ingredient in the context of Regulation (EC) 258/97 on novel foods and Regulation (EU) 609/2013 on food intended for infants and young children, food for special medical purposes and total diet replacement for weight control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iron absorption by humans and swine from Fe(III)-EDTA. Further studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of Ferric Ammonium EDTA: A Technical Guide for Scientific Applications

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Ferric Ammonium (B1175870) EDTA, a highly stable chelated iron complex, has emerged as a critical component in a diverse range of scientific applications. Its unique properties, including high water solubility and exceptional stability over a specific pH range, make it an invaluable tool in fields from biotechnology and cell culture to environmental remediation and analytical chemistry. This technical guide provides a comprehensive overview of its core applications, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Properties and Stability

Ferric Ammonium EDTA is a derivative of ethylenediaminetetraacetic acid (EDTA), where the iron (III) ion is tightly bound by the hexadentate ligand. This chelation prevents the iron from precipitating as insoluble hydroxides in neutral to slightly acidic solutions, thereby maintaining its bioavailability and reactivity for specific purposes.[1][2] The complex is noted for its excellent oxidative properties and high water affinity.[3][4]

The stability of the Fe(III)-EDTA complex is paramount to its function and is highly dependent on pH. It exhibits a logarithmic stability constant of 25.1, making it one of the most thermodynamically stable iron(III) complexes.[5][6] This stability is maintained up to a pH of 6.5, beyond which the formation of mixed hydroxy-EDTA complexes can lead to dissociation and iron precipitation.[5] Conversely, at pH values below 6, proton competition can also affect the complex's stability.[5]

Quantitative Stability Data

The stability of metal-EDTA complexes is crucial for predicting their behavior in various systems. The following table summarizes the logarithmic stability constants (log K) for the Fe(III)-EDTA complex and other relevant metal ions for comparison.

| Metal Ion Complex | Logarithmic Stability Constant (log Kf) | Reference |

| Fe3+-EDTA | 25.1 | [5][6][7] |

| Fe2+-EDTA | 14.30 | [6] |

| Al3+-EDTA | 16.4 | [6] |

| Ca2+-EDTA | 10.65 | [6] |

| Mg2+-EDTA | 8.79 | [6] |

| Co3+-EDTA | 41.4 | [6] |

Applications in Biotechnology and Drug Development

In the realm of life sciences, this compound serves as a vital component in cell culture media and has applications in drug development, primarily related to its redox activity.

Iron Source in Cell Culture

Iron is an essential micronutrient for cellular respiration and metabolism. In serum-free media, where iron-transport proteins like transferrin are absent, a stable and soluble source of iron is critical. This compound fulfills this role by providing a bioavailable form of iron to eukaryotic cells, including hybridoma and Chinese Hamster Ovary (CHO) cells.[1]

This protocol is adapted from standard recipes for preparing nutrient solutions like the Hoagland solution.[1][8]

Materials:

-

Disodium EDTA (Na2EDTA)

-

Ferrous Ammonium Sulfate Hexahydrate (Fe(NH4)2(SO4)2·6H2O) or Ferric Chloride (FeCl3)

-

Deionized water (dH2O)

-

Sodium Hydroxide (B78521) (NaOH) for pH adjustment

-

Magnetic stirrer and stir bar

-

pH meter

-

Volumetric flasks

Procedure:

-

Prepare EDTA Solution: In a beaker, dissolve Na2EDTA in approximately 700 mL of dH2O.[8]

-

Adjust pH: Stir the solution vigorously. EDTA will not fully dissolve until the pH is raised. Slowly add NaOH solution to adjust the pH to approximately 7.5-8.0.[8][9] The solution should become clear as the EDTA dissolves.

-

Prepare Iron Solution: In a separate beaker, dissolve the iron salt (e.g., Ferrous Ammonium Sulfate) in 100 mL of dH2O.[8]

-

Combine Solutions: Slowly add the iron solution to the EDTA solution while continuously stirring.

-

Final Volume: Transfer the combined solution to a 1 L volumetric flask and bring the final volume to 1 liter with dH2O.[8]

-

Sterilization: Sterilize the final stock solution by autoclaving or by passing it through a 0.22 µm filter.[9]

-

Storage: Store the stock solution at room temperature or 4°C.[9]

Protein Oxidative Footprinting

In drug development and structural biology, understanding protein structure and dynamics is crucial. Hydroxyl radical (•OH) footprinting is a technique used to map the solvent-accessible surfaces of proteins. The Fenton reaction, which involves the Fe(II)-EDTA-mediated catalytic degradation of hydrogen peroxide (H2O2), is a common method for generating these hydroxyl radicals.[10] This approach allows for the study of protein folding, binding, and conformational changes.[10]

Environmental Applications

The redox properties of this compound are harnessed for the degradation of persistent organic pollutants in wastewater through Advanced Oxidation Processes (AOPs), such as Fenton and photo-Fenton reactions.

Fenton and Photo-Fenton Reactions

The classic Fenton reaction involves the generation of highly reactive hydroxyl radicals (•OH) from the reaction of ferrous iron (Fe2+) with hydrogen peroxide.[10] The Fe(III)-EDTA complex can participate in a "Fenton-like" reaction, where it is first reduced to the Fe(II)-EDTA complex, which then reacts with H2O2.[11][12] This process can be significantly enhanced by UV irradiation (photo-Fenton reaction), which promotes the photoreduction of ferric ions, thereby accelerating the generation of hydroxyl radicals.[13] These radicals are powerful, non-selective oxidizing agents that can mineralize a wide range of organic contaminants.[13][14]

This generalized protocol outlines the steps for a lab-scale experiment on pollutant degradation.

Materials:

-

This compound

-

Hydrogen Peroxide (H2O2, 30% w/w)

-

Contaminated water sample (e.g., containing a model dye pollutant)

-

Sulfuric acid or sodium hydroxide for pH adjustment

-

UV-A lamp

-

Reaction vessel with magnetic stirring

-

TOC analyzer or UV-Vis spectrophotometer for analysis

Procedure:

-

Sample Preparation: Place a known volume of the contaminated water sample into the reaction vessel.

-

pH Adjustment: Adjust the initial pH of the solution to the optimal range for the Fenton reaction (typically around pH 3-4) using sulfuric acid.

-

Catalyst Addition: Add the desired concentration of this compound to the solution and stir until dissolved.

-

Initiate Reaction: Add the required dose of H2O2 to the vessel to start the reaction.

-

UV Irradiation: Immediately turn on the UV-A lamp positioned over the reaction vessel.

-

Sampling: At regular time intervals, withdraw aliquots of the solution. Quench the reaction in the samples immediately (e.g., by adding a strong base to raise the pH or a catalase to decompose residual H2O2).

-

Analysis: Analyze the samples for the concentration of the pollutant (e.g., using a UV-Vis spectrophotometer) and/or Total Organic Carbon (TOC) to determine the extent of mineralization.

Other Scientific Applications

Beyond the major areas detailed above, this compound finds use in several other scientific and industrial processes:

-

Catalysis: It serves as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.[2][15] Recent research has explored its use as a precursor for synthesizing efficient Fe-N-C electrocatalysts for oxygen reduction reactions in fuel cells.[16]

-

Analytical Chemistry: As a strong chelating agent, EDTA and its metal complexes are widely used in analytical chemistry, for instance, as an anticoagulant in blood collection tubes and in complexometric titrations.[2]

-

Photography: It can be used as a bleaching agent in the photographic industry.[3][4]

-

Agriculture: While primarily an agricultural application, the study of Ferric EDTA in plant nutrition, such as in Hoagland solution, provides valuable insights into iron uptake mechanisms and bioavailability, which is relevant to broader biological research.[1]

Conclusion

This compound is a remarkably versatile and stable compound with significant utility across a spectrum of scientific disciplines. Its role as a bioavailable iron source in cell culture is fundamental to biotechnology and biomanufacturing. In environmental science, its catalytic activity in advanced oxidation processes offers a powerful tool for remediating persistent organic pollutants. For researchers and drug development professionals, a thorough understanding of its properties, stability, and reaction mechanisms is essential for leveraging its full potential in designing experiments, developing new technologies, and advancing scientific knowledge.

References

- 1. Ferric EDTA - Wikipedia [en.wikipedia.org]

- 2. zanchenglife.com [zanchenglife.com]

- 3. acuro.in [acuro.in]

- 4. EDTA Ferric Ammonium Manufacturer and Supplier - Vishnu Priya Chemicals Pvt Ltd [vishnupriya.in]

- 5. Buy Ferric-EDTA | 17099-81-9 [smolecule.com]

- 6. laboratorynotes.com [laboratorynotes.com]

- 7. researchgate.net [researchgate.net]

- 8. utex.org [utex.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Importance of Iron Complexation for Fenton-Mediated Hydroxyl Radical Production at Circumneutral pH [frontiersin.org]

- 12. scispace.com [scispace.com]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. Biodegradation of Metal-EDTA Complexes by an Enriched Microbial Population - PMC [pmc.ncbi.nlm.nih.gov]

- 15. EDTA ferric ammonium (Liquid) Exporter | EDTA ferric ammonium (Liquid) Exporting Company | EDTA ferric ammonium (Liquid) International Distributor [multichemexports.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chelating Properties of Ferric Ammonium EDTA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chelating properties of Ferric Ammonium (B1175870) EDTA, a compound of significant interest in various scientific and industrial fields, including drug development.

Core Concepts: Chelation by Ferric Ammonium EDTA

This compound, with the chemical formula C10H16FeN3O8, is a complex where the ferric iron (Fe³⁺) is coordinated by the ammonium salt of ethylenediaminetetraacetic acid (EDTA).[1] EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion, in this case, iron.[2] This multidentate coordination results in a highly stable, water-soluble complex.[3] The basic structure involves the ferric ion being enveloped by the EDTA molecule, which binds through its four carboxylate and two nitrogen atoms.[2] This strong chelation prevents the iron from precipitating out of solution, especially at neutral pH, which is crucial for its bioavailability and utility in various applications.[4]

The stability of the Ferric-EDTA complex is a key property. The formation constant (log K) for the Fe(III)-EDTA complex is approximately 25.1, indicating a very strong and stable complex.[5] This high stability is fundamental to its function as a sequestering agent, preventing the ferric ion from engaging in unwanted reactions.[6]

Quantitative Data on Chelation Properties

The chelating properties of this compound can be quantified through several parameters, including stability constants and redox potentials.

Stability Constants

The stability of metal-EDTA complexes is a critical factor in their application. The following table summarizes the formation constants (log K) for EDTA with ferric iron and other relevant metal ions.

| Metal Ion | log K |

| Fe³⁺ | 25.1 |

| Fe²⁺ | 14.3 |

| Cu²⁺ | 18.8 |

| Ni²⁺ | 18.6 |

| Pb²⁺ | 18.0 |

| Zn²⁺ | 16.5 |

| Co²⁺ | 16.3 |

| Cd²⁺ | 16.5 |

| Mn²⁺ | 14.0 |

| Ca²⁺ | 10.7 |

| Mg²⁺ | 8.7 |

Note: These values are approximate and can vary slightly with experimental conditions such as temperature and ionic strength.[5][7]

Redox Potential

The redox potential of the Fe(III)/Fe(II)-EDTA couple is a crucial parameter, particularly in applications involving redox reactions. The standard reduction potential of this couple is approximately +0.12 V vs. the standard hydrogen electrode (SHE). However, this potential is highly dependent on pH.[8][9] In acidic conditions (low pH), the redox potential is more positive, while it becomes more negative in alkaline conditions.[9] For instance, at a pH below 3.8, the formal potential of the Fe(II)/III) EDTA redox reaction decreases by 130 mV per pH unit.[9] Between pH 3.8 and 6.8, the potential remains relatively constant at around -110 mV vs. Ag/AgCl.[9]

Experimental Protocols

This section details methodologies for the characterization of the chelating properties of this compound.

Synthesis of this compound (Laboratory Scale)

Objective: To synthesize this compound from ferric chloride and EDTA.

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Disodium EDTA (Na₂H₂EDTA·2H₂O)

-

Ammonium hydroxide (B78521) (NH₄OH) solution (25%)

-

Distilled water

-

Ethanol

Procedure:

-

Dissolve a specific molar amount of Na₂H₂EDTA·2H₂O in distilled water with gentle heating.

-

In a separate beaker, dissolve an equimolar amount of FeCl₃·6H₂O in distilled water.

-

Slowly add the ferric chloride solution to the EDTA solution while stirring continuously.

-

Adjust the pH of the mixture to a range of 5.5-6.5 using ammonium hydroxide solution. The solution will turn a clear, yellowish-brown.

-

Gently heat the solution to facilitate the reaction and then allow it to cool slowly to room temperature to induce crystallization.

-

Filter the resulting yellowish-brown crystals and wash them with a small amount of cold distilled water, followed by a wash with ethanol.

-

Dry the crystals in a desiccator or at a low temperature in an oven.[2][10]

Potentiometric Titration for Determination of Fe(III)-EDTA

Objective: To determine the concentration of Fe(III) in a solution by titration with EDTA using a potentiometer.

Materials:

-

This compound solution of unknown concentration

-

Standardized EDTA solution (e.g., 0.01 M)

-

pH meter or potentiometer with a suitable indicator electrode (e.g., platinum-tungsten) and a reference electrode.

-

Burette, beaker, and magnetic stirrer.

-

Buffer solution (e.g., acetic acid-sodium acetate (B1210297) to maintain pH around 2.8).[11]

Procedure:

-

Pipette a known volume of the this compound solution into a beaker.

-

Add the buffer solution to maintain the desired pH.

-

Immerse the electrodes in the solution and start stirring.

-

Record the initial potential.

-

Add the standardized EDTA solution in small increments from the burette.

-

Record the potential after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the potential (mV) versus the volume of EDTA added (mL). The equivalence point is determined from the inflection point of the titration curve.[11][12]

Spectrophotometric Determination of Fe(III)-EDTA

Objective: To determine the concentration of the Fe(III)-EDTA complex using UV-Vis spectrophotometry.

Materials:

-

This compound solution

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Sulfuric acid (0.1 N)

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Prepare a blank solution (e.g., 0.1 N sulfuric acid).

-

Measure the absorbance of the Fe(III)-EDTA complex in the UV region. The complex has an absorption maximum at approximately 258 nm.[13]

-

Measure the absorbance of each standard solution and the unknown sample solution at 258 nm against the blank.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the unknown sample from the calibration curve.[13][14]

Ion Chromatography for Separation and Quantification of Metal-EDTA Complexes

Objective: To separate and quantify different metal-EDTA complexes in a sample.

Materials:

-

Ion chromatograph (IC) system with a suitable anion-exchange column (e.g., Dionex AS5).[15][16]

-

Detector (e.g., conductivity detector or mass spectrometer).

-

Standard solutions of various metal-EDTA complexes.

Procedure:

-

Prepare the eluent and equilibrate the IC system.

-

Inject a known volume of the sample solution containing a mixture of metal-EDTA complexes.

-

The complexes are separated on the column based on their charge and affinity for the stationary phase.

-

The separated complexes are detected as they elute from the column.

-

Identify and quantify the individual metal-EDTA complexes by comparing their retention times and peak areas with those of the standard solutions.[15][16]

Applications in Drug Development and Signaling Pathways

This compound has several applications in the pharmaceutical and biomedical fields, primarily due to its ability to chelate iron and influence cellular processes.

Fenton and Photo-Fenton Like Reactions

The Fe(III)-EDTA complex can participate in Fenton and photo-Fenton-like reactions, which generate highly reactive hydroxyl radicals.[17][18] This property is being explored for the degradation of organic pollutants and has potential applications in targeted drug delivery and therapy where localized generation of reactive oxygen species (ROS) is desired to induce cell death in pathological tissues.[17]

Figure 1: Simplified schematic of the Fenton-like reaction involving Fe(III)-EDTA.

Drug Delivery Systems

The ammonium salt of EDTA has been utilized to create a transmembrane gradient in liposomes for loading doxorubicin (B1662922), a chemotherapy drug.[19] This method aims to increase the therapeutic efficacy and reduce the cytotoxicity of the drug. While this application uses the ammonium EDTA component, the principle of using chelators in drug delivery systems is a significant area of research.

Figure 2: Workflow for using an NH4EDTA gradient in liposomal drug delivery.

Influence on Signaling Pathways

While direct studies on this compound's effect on specific signaling pathways are limited, research on similar iron compounds provides valuable insights. For instance, ferric ammonium citrate (B86180) has been shown to induce apoptosis in human hepatic cells through reactive oxygen species (ROS)-mediated activation of the p38 MAPK and NF-κB pathways.[20] Another study demonstrated that ferric citrate and ferric EDTA can increase the levels of the onco-protein amphiregulin and its receptor (EGFr), leading to the activation of the MAP kinase ERK pathway in gut epithelial cancer cells.[21] This suggests that the form of iron chelate can significantly influence cellular signaling and outcomes.

Figure 3: Proposed signaling pathway activation by Ferric EDTA in cancer cells.

Conclusion

This compound is a highly stable iron chelate with well-defined properties that make it valuable in various scientific and industrial applications. Its strong chelating ability, characterized by a high stability constant, allows for the effective sequestration and delivery of iron. The methodologies outlined in this guide provide a framework for the synthesis and quantitative analysis of this important compound. Furthermore, its emerging roles in drug delivery and potential influence on cellular signaling pathways highlight its significance for researchers and professionals in drug development. Further investigation into the specific molecular interactions of this compound within biological systems is warranted to fully exploit its therapeutic potential.

References

- 1. guidechem.com [guidechem.com]

- 2. edu.rsc.org [edu.rsc.org]

- 3. acuro.in [acuro.in]

- 4. wellyoutech.com [wellyoutech.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound Powder Manufacturer, Supplier, Exporter [edta-chelate.com]

- 7. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 8. thaiscience.info [thaiscience.info]

- 9. researchgate.net [researchgate.net]

- 10. CN1731277B - Preparation method of high concentration ferric ammonium ethylene diamine tetraacetate solution - Google Patents [patents.google.com]

- 11. Potentiometric titration of iron (III) with EDTA [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. Spectrophotometric determination of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Determination of metal--EDTA complexes in soil solution and plant xylem by ion chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 18. Superoxide dismutase and Fenton chemistry. Reaction of ferric-EDTA complex and ferric-bipyridyl complex with hydrogen peroxide without the apparent formation of iron(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Iron overload induced by ferric ammonium citrate triggers reactive oxygen species-mediated apoptosis via both extrinsic and intrinsic pathways in human hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ferric citrate and ferric EDTA but not ferrous sulfate drive amphiregulin-mediated activation of the MAP kinase ERK in gut epithelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Ferric Ammonium EDTA: A Technical Guide to Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Ferric Ammonium (B1175870) Ethylenediaminetetraacetic Acid (EDTA) in aqueous solutions. This information is critical for applications in research, pharmaceuticals, and agriculture where the delivery and stability of iron are essential.

Core Properties of Ferric Ammonium EDTA

This compound is a water-soluble, yellow-brown crystalline powder. It is a chelated iron complex where the ferric ion (Fe³⁺) is sequestered by the hexadentate ligand, ethylenediaminetetraacetic acid, with an ammonium ion as the counter-ion. This chelation is vital for maintaining iron solubility in solution, particularly in pH ranges where ferric ions would otherwise precipitate as insoluble hydroxides[1][2].

Chemical Structure and Dissociation

The EDTA ligand envelops the ferric ion, forming a stable, seven-coordinate complex in aqueous solution. The ammonium ion balances the charge of the [Fe(EDTA)]⁻ complex.

Solubility in Aqueous Solutions

| Compound | Temperature (°C) | Solubility (g/L) |

| Ferric Sodium EDTA | 20 | 90 |

| Ferric Sodium EDTA | 80 | 300 |

Data for Ferric Sodium EDTA is presented as a proxy for this compound due to the high similarity in their chemical nature and consistent reports of high solubility for the ammonium salt.

Stability of Aqueous Solutions

The stability of this compound in aqueous solutions is primarily influenced by pH, exposure to light, and temperature.

pH Stability

The Fe(III)-EDTA complex is highly stable over a wide pH range. However, its stability is pH-dependent. Under strongly acidic conditions, protonation of the EDTA ligand can lead to dissociation of the complex. In alkaline environments, particularly at pH values above 8-9, the complex can be destabilized by the formation of insoluble iron hydroxides[2]. The conditional stability constant (logKcond) for Fe(III)-EDTA has been reported to be 7.08 at a pH of 6.5, indicating a high degree of complex stability under these conditions[4].

Photostability

Aqueous solutions of Ferric EDTA are susceptible to photodegradation upon exposure to ultraviolet (UV) and blue light[5]. This process involves a ligand-to-metal charge transfer, leading to the reduction of Fe(III) to Fe(II) and the oxidative degradation of the EDTA ligand. The rate of photodegradation is influenced by light intensity and pH, with degradation being more rapid at acidic pH compared to neutral or basic conditions. Storing solutions in light-impervious containers is crucial to prevent photodegradation[5].

Thermal Stability

The Fe(III)-EDTA complex exhibits thermal degradation at elevated temperatures. The degradation involves an internal redox reaction where Fe(III) is reduced to Fe(II) and the EDTA ligand is oxidized. For the Fe(III)-EDTA complex, a half-life of approximately 3 hours has been reported at 125°C and a pH of 9.3[6][7]. The decomposition of uncomplexed EDTA is significantly faster, indicating that chelation to a metal ion enhances its thermal stability[7].

| Condition | Parameter | Value | Reference |

| pH 6.5 | logKcond | 7.08 | [4] |

| 125°C, pH 9.3 | Half-life | ~3 hours | [6][7] |

Experimental Protocols

Accurate determination of the concentration and stability of this compound in aqueous solutions is essential for research and quality control. The following are outlines of common analytical methods.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a robust method for the quantification of EDTA and its metal complexes. Since EDTA itself lacks a strong chromophore, a common approach involves pre-column derivatization with a metal ion, such as ferric chloride, to form a complex that can be detected by UV-Vis spectrophotometry.

Protocol Outline:

-

Standard Preparation: Prepare a series of standard solutions of known this compound concentrations in deionized water.

-

Sample Preparation: Dilute the sample to be analyzed to fall within the concentration range of the standards.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV-Vis detection at the absorbance maximum of the Fe(III)-EDTA complex (approximately 258 nm)[5].

-

Flow Rate and Injection Volume: Optimized based on the specific column and system.

-

-

Analysis: Inject the standards and samples. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Spectrophotometric Determination

Spectrophotometry offers a simpler and more rapid method for determining the concentration of the Fe(III)-EDTA complex, leveraging its characteristic absorbance in the UV-Vis spectrum.

Protocol Outline:

-

Standard Preparation: Prepare a series of standard solutions of known this compound concentrations.

-

Sample Preparation: Dilute the sample to an appropriate concentration for spectrophotometric analysis.

-

Measurement: Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance for the Fe(III)-EDTA complex (around 258 nm)[5]. A blank solution (deionized water) should be used to zero the spectrophotometer.

-

Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. The concentration of the sample can then be determined from its absorbance using the calibration curve.

Stability Studies

Photostability Assessment:

-

Prepare aqueous solutions of this compound at the desired concentration and pH.

-

Expose the solutions to a controlled light source (e.g., a UV lamp or a solar simulator) for specific time intervals.

-

Protect a set of control samples from light.

-

At each time point, withdraw an aliquot from the exposed and control solutions and analyze the concentration of the Fe(III)-EDTA complex using a validated analytical method like HPLC or spectrophotometry.

-

The degradation rate can be determined by plotting the concentration of the complex as a function of time.

Thermal Stability Assessment:

-

Prepare aqueous solutions of this compound at the desired concentration and pH.

-

Place the solutions in a temperature-controlled environment (e.g., an oven or water bath) at the desired temperature.

-

Maintain a set of control samples at room temperature.

-

At regular intervals, remove samples and analyze the concentration of the Fe(III)-EDTA complex.

-

The thermal degradation rate can be calculated from the decrease in concentration over time.

Conclusion

This compound is a highly water-soluble and stable iron chelate, making it a valuable compound in various scientific and industrial applications. Its stability is, however, dependent on environmental factors, with pH, light, and temperature playing crucial roles in its degradation. For researchers and professionals working with this compound, a thorough understanding of its solubility and stability characteristics, along with the use of appropriate analytical methods for its quantification, is essential for ensuring its effective and reliable use.

References

- 1. Ferric EDTA - Wikipedia [en.wikipedia.org]

- 2. wellyoutech.com [wellyoutech.com]

- 3. acuro.in [acuro.in]

- 4. Estimation of stability constants of Fe(III) with antibiotics and dissolved organic matter using a novel UV-vis spectroscopy method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Safety and handling protocols for Ferric ammonium edta in the lab

An In-depth Technical Guide to the Safe Handling of Ferric Ammonium (B1175870) EDTA in the Laboratory

Chemical Identification and Properties

Ferric Ammonium EDTA, a derivative of Ethylenediamine Tetraacetic Acid, is a widely used sequestering agent and bioreagent in research and various industries, including agriculture and photography.[1] It is typically available as a red-brown clear liquid or an earthen yellow to brownish crystalline powder.[1][2] Understanding its physical and chemical properties is foundational to its safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₁₆FeN₃O₈ / C₁₀H₂₁N₄O₉Fe | [1][2] |

| Molecular Weight | 362.1 g/mol - 397.15 g/mol | [1][2] |

| Appearance | Red-brown clear liquid or Earthen yellow crystalline powder | [1][2] |

| Odor | No odor to mild ammoniacal odor | [1][3] |

| Solubility | High miscibility in water; soluble in acid; slightly soluble in ethanol | [1][2] |

| pH (1 wt% solution) | 7.0 - 8.0 | [1] |

| Density | 1.285 - 1.305 g/cm³ | [1] |

| Melting/Freezing Point | < -10°C | [1] |

| Boiling Point | >300°F (>149°C) | [1] |

| Flash Point | >100°C | [1] |

| Autoignition Temp. | 207°C (for related Ferric Sodium EDTA) |[4] |

Hazard Identification and Classification

This compound is classified as an irritant. According to the Globally Harmonized System (GHS), it is associated with the following hazards:

-

Hazard Class: Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ toxicity, single exposure (Category 3), Respiratory system.[5]

-

Signal Word: Warning.[5]

-

Pictogram: GHS07 (Exclamation Mark).[5]

-

Hazard Statements:

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P304+P340: IF INHALED: Remove casualty to fresh air and keep at rest in a position comfortable for breathing.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

Toxicological Data

While comprehensive toxicological data for this compound is not fully established, data for the closely related Ferric Sodium EDTA provides valuable insight.[5] The primary toxicological concerns are related to irritation.[1] The toxic effects of EDTA compounds, in general, are linked to their ability to bind divalent and trivalent cations, which can lead to mineral deficiencies, particularly of zinc.[6]

Table 2: Toxicological Data for Related EDTA Compounds

| Endpoint | Species | Route | Value | Source(s) |

|---|---|---|---|---|

| LD₅₀ (Ferric Sodium EDTA) | Rat | Oral | >2,000 mg/kg | [4][7] |

| LD₅₀ (Ferric Sodium EDTA) | Rat | Dermal | >2,000 mg/kg | [4] |

| LC₅₀ (Ferric Sodium EDTA) | Rat | Inhalation | >2.75 mg/L (4 h) |[4] |

Exposure Controls and Personal Protection

A systematic approach to controlling exposure is critical. This involves engineering controls, administrative controls, and the use of Personal Protective Equipment (PPE).

Engineering Controls

-

Ventilation: Use in a well-ventilated area. Local and general ventilation should be employed to keep airborne levels below exposure limits.[5][8] A mechanical exhaust system is required.[5]

-

Safety Stations: Ensure that eyewash stations and safety showers are close to the workstation location.[5][9]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][5]

-

Hand Protection: Wear compatible, chemical-resistant gloves.[1][5]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[4][5]

-

Respiratory Protection: If ventilation is inadequate or if dusts/aerosols are generated, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][9]

Caption: Required Personal Protective Equipment for handling this compound.

Handling and Storage Protocols

Safe Handling Protocol

-

Review SDS: Before use, thoroughly review the Safety Data Sheet (SDS).

-

Ensure Controls: Confirm that engineering controls (fume hood, ventilation) are operational and that safety stations are accessible.

-

Don PPE: Put on all required PPE as detailed in Section 4.2.

-

Avoid Contact: Avoid all personal contact, including inhalation of dust or aerosols and contact with eyes and skin.[5][10]

-

Prevent Dust/Aerosol Generation: Handle the substance in a way that minimizes the generation of dust or aerosols.[4][8] For solid forms, use procedures like sweeping or vacuuming for cleanup, avoiding dry sweeping that creates dust.[10]

-

Hygiene: Wash hands thoroughly after handling.[5][8] Do not eat, drink, or smoke in work areas.[8][11] Remove contaminated clothing before entering eating areas.[8]

Storage Protocol

-

Container: Keep container tightly closed and in the original container.[4][5]

-

Location: Store in a cool, dry, and well-ventilated area.[5][12] Some formulations specify storage at 2°C - 8°C.[2][5][13]

-

Incompatibilities: Keep away from strong oxidizing agents.[9]

-

Hygroscopic Nature: Protect from moisture as the product can be hygroscopic.[4]

Accidental Release and Spill Cleanup Procedures

Prompt and correct response to a spill is essential to mitigate risks. Small spills can typically be handled by trained laboratory personnel.

Spill Response Protocol

-

Isolate Area: Immediately isolate the spill area and evacuate unnecessary personnel.[14]

-

Ventilate: Ensure the area is well-ventilated.[8]

-

Assess: Consult the SDS for specific spill cleanup information.[14]

-

Don PPE: Wear appropriate PPE, including respiratory protection if vapors or dust are present.[11]

-

Containment: Prevent the spill from entering drains or waterways.[4][8] For liquid spills, create a dike around the spill with absorbent material.[14]

-

Cleanup (Solid Spill):

-

Cleanup (Liquid Spill):

-

Disposal: Dispose of the waste container in accordance with local, regional, and national regulations.[5]

Caption: Step-by-step workflow for responding to a this compound spill.

First Aid Measures

In case of exposure, follow these first aid protocols immediately.

First Aid Protocol

-

General Advice: Remove the victim from the danger area. If in doubt or if symptoms persist, seek medical advice.[8] Show the Safety Data Sheet to the attending physician.[7][12]

-

Eye Contact:

-

Skin Contact:

-

Inhalation:

-

Ingestion:

Fire Fighting and Disposal

Fire Fighting Measures

-

Flammability: The product is generally considered non-flammable and does not ignite readily.[1][4]

-

Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as water spray, carbon dioxide (CO₂), dry chemical, or foam.[9][11]

-

Hazards from Combustion: Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[9][11]

-

Protective Equipment: In the event of a fire, wear a positive-pressure self-contained breathing apparatus (SCBA) and full protective clothing.[9][11]

Disposal Considerations

All waste materials must be disposed of in accordance with federal, state, and local environmental regulations.

-

Product Disposal: Where possible, recycle the material.[10] If recycling is not feasible, disposal options include burial in a licensed landfill or incineration in a licensed facility, potentially after mixing with a combustible solvent.[5][10]

-

Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[16] Do not reuse empty containers.[10]

-

Environmental Precautions: Do not allow the product to enter drains, sewers, or waterways.[4][5][8]

References

- 1. acuro.in [acuro.in]

- 2. chembk.com [chembk.com]

- 3. edta, ferric ammonium salt | C10H19FeN3O8 | CID 14716812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. redox.com [redox.com]

- 5. biosynth.com [biosynth.com]

- 6. epa.gov [epa.gov]

- 7. phytotechlab.com [phytotechlab.com]

- 8. chemos.de [chemos.de]

- 9. fishersci.com [fishersci.com]

- 10. sdfine.com [sdfine.com]

- 11. duchefa-biochemie.com [duchefa-biochemie.com]

- 12. lifetechindia.com [lifetechindia.com]

- 13. This compound | CAS#:21265-50-9 | Chemsrc [chemsrc.com]

- 14. ccny.cuny.edu [ccny.cuny.edu]

- 15. ehs.utk.edu [ehs.utk.edu]

- 16. edvotek.com [edvotek.com]

The Genesis of a Chelator: A Technical Guide to the History and Discovery of Ferric Ammonium EDTA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, and fundamental properties of Ferric Ammonium (B1175870) EDTA as a chelating agent. Delving into the pioneering synthesis of its parent molecule, Ethylenediaminetetraacetic acid (EDTA), this document outlines the key scientific milestones, experimental methodologies, and quantitative data that have established Ferric Ammonium EDTA as a significant compound in various scientific and industrial fields.

The Dawn of a New Chelating Agent: The Discovery of EDTA

The journey of this compound begins with the synthesis of its foundational component, EDTA. In the 1930s, German chemist Ferdinand Münz, while working for I. G. Farben, was seeking a substitute for citric acid, which was used to prevent the precipitation of metal salts in the textile industry.[1][2][3] Münz astutely observed that aminocarboxylic acids were more effective chelating agents than citric acid and hypothesized that a polyaminopolycarboxylic acid would be even more potent.[1][4] This line of inquiry led to his first successful synthesis of EDTA in 1935.[1][5] Münz's initial method involved the reaction of ethylenediamine (B42938) and chloroacetic acid.[5] He secured a patent for this process in Germany in 1935 and later in the United States.[2][3]

Concurrently, in the United States, Frederick C. Bersworth developed alternative and more efficient synthesis methods involving the reaction of formaldehyde, amines, and hydrogen cyanide, which made the commercial production of EDTA economically feasible.[2][3] Both Münz and Bersworth obtained patents for EDTA production in the 1940s.[2][3]

The fundamental understanding of EDTA's exceptional chelating properties was significantly advanced by the work of Swiss chemist Gerold Schwarzenbach in the 1940s.[5][6][7] Schwarzenbach's meticulous research laid the groundwork for complexometric titrations, a method that uses EDTA to determine the concentration of metal ions in a solution with high precision.[1][8] His work elucidated the stoichiometry and stability of metal-EDTA complexes, which was a critical step in establishing EDTA's broad utility.[5][6]

The Chelation Mechanism of EDTA

The term "chelation" is derived from the Greek word "chele," meaning claw, which aptly describes the way certain molecules, known as ligands, bind to a central metal ion.[2][3] EDTA is a powerful hexadentate ligand, meaning it has six points of attachment to a metal ion: two nitrogen atoms and four oxygen atoms from its carboxylate groups.[2][3][9] This multi-pronged grip allows EDTA to form a highly stable, water-soluble complex with metal ions, effectively sequestering them and altering their reactivity.[2][9] The formation of these stable complexes is the cornerstone of EDTA's function in various applications, from industrial processes to medical treatments for heavy metal poisoning.[2][5][9]

This compound: Properties and Synthesis

This compound is a specific salt of the iron-EDTA complex.[10][11] It is a stable, water-soluble, yellowish-brown crystalline powder that serves as an effective source of iron in various applications, most notably in agriculture to treat iron chlorosis (a condition where leaves produce insufficient chlorophyll).[10][12][13] The chelation of iron by EDTA prevents the iron from precipitating as insoluble ferric hydroxide (B78521), especially in neutral to alkaline conditions, thus keeping it bioavailable to plants.[12][14]

The synthesis of iron(III)-EDTA complexes generally involves combining an iron salt with an aqueous solution of EDTA.[12] For instance, solutions of Fe(III)-EDTA can be produced by reacting ferrous salts with an aqueous solution of EDTA and then aerating the mixture.[12] At a near-neutral pH, the predominant complex formed is [Fe(EDTA)(H₂O)]⁻.[12]

Quantitative Data

The efficacy of a chelating agent is quantitatively expressed by its stability constant (Kf). A higher stability constant indicates a more stable metal-ligand complex. EDTA forms particularly strong complexes with several metal ions, including iron(III).[5][15]

Table 1: Stability Constant of Fe(III)-EDTA

| Metal Ion | Stability Constant (Kf) |

| Fe³⁺ | 1025 |

| [5][16] |

The stability of iron chelates is also highly dependent on the pH of the medium. Different chelating agents are effective across different pH ranges.

Table 2: Effective pH Ranges for Common Iron Chelates

| Chelating Agent | Optimal pH Range |

| EDTA | 4.0 - 6.5 |

| DTPA | 4.0 - 7.5 |

| EDDHA | 4.0 - 9.0 |

| [14] |

Table 3: Specifications of this compound Powder

| Property | Specification |

| Appearance | Yellowish Brown Crystalline Powder |

| Total Fe³⁺ content | 12.0% Min. |

| Total EDTA content | 62.8% Min. |

| pH (1% Solution) | 3.0 - 4.0 |

| [10] |

Key Experimental Protocols

The understanding and application of EDTA and its metal complexes are built upon foundational experimental procedures.

This protocol provides a method for synthesizing a solid iron(III)-EDTA complex in a laboratory setting.

Materials:

-

Sodium hydroxide (NaOH)

-

Disodium dihydrogen EDTA dihydrate (Na₂H₂EDTA∙2H₂O)

-

Iron(III) chloride hexahydrate (FeCl₃∙6H₂O)

-

Deionized water

-

Ethanol

-

Standard laboratory glassware and heating apparatus

-

Suction filtration apparatus

Procedure:

-

Dissolve 0.4 g of NaOH in 10 cm³ of water. To this solution, add 3.8 g of Na₂H₂EDTA∙2H₂O.[17]

-

Gently heat the solution until all the solid has dissolved, resulting in a clear solution.[17]

-

In a separate beaker, dissolve 2.5 g of iron(III) chloride hexahydrate in 5 cm³ of water.[17]

-

Add the iron(III) chloride solution to the EDTA solution while swirling.[17]

-

Gently boil the mixture to reduce the volume of water until a yellow powder precipitates.[17]

-

Cool the solution and collect the precipitate using suction filtration.[17]

-

Wash the collected product with ice-cold water to remove any unreacted iron(III) ions, followed by two washes with ethanol.[17]

-

Dry the final product.[17]

This method, pioneered by Schwarzenbach, is used to determine the concentration of metal ions.

Principle: A solution containing the metal ion of interest is titrated against a standard solution of EDTA. A metal ion indicator, which changes color when it is free versus when it is complexed with the metal, is used to signal the endpoint of the titration. At the endpoint, all the free metal ions have been chelated by the EDTA.[1]

General Procedure:

-

A measured volume of the sample containing the metal ion is placed in a flask.

-

The solution is buffered to an appropriate pH to ensure the stability of the metal-EDTA complex.

-

A small amount of a suitable metal ion indicator is added.

-

The standard EDTA solution is added from a burette until the indicator changes color, marking the endpoint.

-

The volume of EDTA solution used is recorded and used to calculate the concentration of the metal ion in the original sample.[1]

Applications in Research and Drug Development

While this compound is predominantly used in agriculture, the principles of iron chelation are vital in biomedical research and drug development.[12][13]

-

Iron Overload Disorders: Chelation therapy is a primary treatment for conditions like thalassemia and hemochromatosis, where excess iron accumulates in the body.[5][18] While other chelators like deferoxamine (B1203445) are more common in clinical use, EDTA's role in removing heavy metals established the foundation for this therapeutic approach.[5][9][18]

-

Cancer Research: Iron is essential for cell proliferation, and some cancer therapies are exploring iron chelators to inhibit tumor growth by depriving cancer cells of this crucial element.[18]

-

Neurodegenerative Diseases: Oxidative stress, often catalyzed by redox-active iron, is implicated in the progression of neurodegenerative diseases. Research is ongoing into the therapeutic potential of iron chelators in these conditions.[18]

-

Laboratory Applications: EDTA is ubiquitously used in molecular biology and biochemistry labs as an anticoagulant for blood samples (by chelating calcium) and to inhibit metalloenzymes that could degrade DNA or proteins.[5][9]

The history of this compound is intrinsically linked to the broader story of EDTA itself—a molecule born from industrial necessity that blossomed into a cornerstone of analytical chemistry and a vital tool across countless scientific disciplines. Its ability to control metal ion reactivity through chelation continues to be a powerful principle applied in fields ranging from agriculture to advanced medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. educhimica.it [educhimica.it]

- 4. Ferdinand Münz - Wikipedia [en.wikipedia.org]

- 5. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 6. chm.bris.ac.uk [chm.bris.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. EDTA - MOTM [chm.bris.ac.uk]

- 9. rsc.org [rsc.org]

- 10. This compound Powder Manufacturer, Supplier, Exporter [edta-chelate.com]

- 11. Page loading... [guidechem.com]

- 12. Ferric EDTA - Wikipedia [en.wikipedia.org]

- 13. EDTA ferric ammonium (Liquid) Exporter | EDTA ferric ammonium (Liquid) Exporting Company | EDTA ferric ammonium (Liquid) International Distributor [multichemexports.com]

- 14. cuttingedgesolutions.com [cuttingedgesolutions.com]

- 15. Ethylenediaminetetraacetic acid in endodontics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cuhk.edu.hk [cuhk.edu.hk]

- 18. Synthetic and natural iron chelators: therapeutic potential and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

Ferric ammonium edta molecular weight and formula for calculations

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ferric Ammonium (B1175870) EDTA, a coordination complex widely utilized in various scientific and industrial applications. It covers the fundamental chemical properties, essential calculations for laboratory use, and detailed experimental protocols.

Core Properties and Specifications

Ferric Ammonium EDTA, also known as Ammonium ferric edetate, is a stable, water-soluble source of iron(III). Its primary function is to chelate the ferric ion (Fe³⁺), keeping it soluble and bioavailable in solution, particularly at neutral to alkaline pH where it would otherwise precipitate as insoluble hydroxides. This property makes it invaluable in cell culture, agriculture, and chemical manufacturing.[1]

The key quantitative data for this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆FeN₃O₈ | [2][3][4][5] |

| Molecular Weight | 362.1 g/mol | [2][3][4] |

| CAS Number | 21265-50-9 | [2][6][7] |

| Appearance | Yellow-brown crystalline powder or a red-brown liquid (in solution) | [2][3][8] |

| Solubility | Soluble in water and acids; slightly soluble in ethanol | [2][3] |

| Boiling Point | 614.2°C | [2][7] |

| pH (1% Solution) | 7.0 - 8.5 | [8][9] |

Calculations for Solution Preparation

Accurate preparation of solutions is critical for experimental reproducibility. The following formulas are fundamental for working with this compound.

Calculating Mass for a Molar Solution

To prepare a solution of a specific molarity (M), use the following formula:

Mass (g) = Desired Molarity (mol/L) x Volume of Solution (L) x Molecular Weight ( g/mol )

-

Molecular Weight (MW): 362.1 g/mol

Example: To prepare 500 mL (0.5 L) of a 10 mM (0.010 mol/L) stock solution:

-

Mass (g) = 0.010 mol/L x 0.5 L x 362.1 g/mol = 1.81 g

The logical workflow for this calculation is visualized below.

Caption: Workflow for calculating the mass of this compound required.

Preparing Dilutions from a Stock Solution

To dilute a concentrated stock solution to a working concentration, use the dilution formula:

M₁V₁ = M₂V₂

Where:

-

M₁ = Molarity of the stock solution

-

V₁ = Volume of the stock solution to use

-

M₂ = Desired molarity of the final solution

-

V₂ = Desired volume of the final solution

Example: To prepare 100 mL of a 100 µM solution from a 10 mM stock solution:

-

Rearrange the formula: V₁ = (M₂V₂) / M₁

-

Ensure units are consistent (e.g., M₂ = 100 µM = 0.1 mM).

-

V₁ = (0.1 mM x 100 mL) / 10 mM = 1 mL

-

Therefore, add 1 mL of the 10 mM stock solution to 99 mL of the diluent.

Experimental Protocols

The following provides a detailed methodology for the preparation of a this compound stock solution from its constituent components. This method is advantageous as it does not introduce other ions like sodium or chloride.

Protocol: Preparation of 100 mM this compound Stock Solution

Objective: To prepare a 100 mM aqueous stock solution of this compound (NH₄[Fe(EDTA)]) for use as a reagent or supplement in applications like cell culture media.

Materials:

-

Ethylenediaminetetraacetic acid (EDTA, free acid form), MW: 292.24 g/mol

-

Ferric Chloride (FeCl₃), anhydrous, MW: 162.2 g/mol (or Ferric Chloride hexahydrate, FeCl₃·6H₂O, MW: 270.3 g/mol )

-

Ammonium Hydroxide (B78521) (NH₄OH), ~28% aqueous solution

-

High-purity water (e.g., Milli-Q or deionized)

-

Magnetic stirrer and stir bar

-

pH meter

-

Beakers and graduated cylinders

-

0.22 µm sterile filter unit

Methodology:

-

Dissolve EDTA:

-

Add ~700 mL of high-purity water to a 1 L beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Weigh 29.22 g of EDTA (free acid) and add it to the water. The EDTA will not dissolve at this stage, forming a white slurry.

-

-

Form Ammonium EDTA:

-

While stirring vigorously, slowly add ammonium hydroxide solution dropwise.

-

Monitor the pH. Continue adding ammonia (B1221849) until all the EDTA powder has dissolved and the solution becomes clear. The pH will be in the alkaline range (typically pH 8-9).

-

-

Add Ferric Salt:

-

In a separate beaker, weigh 16.22 g of anhydrous ferric chloride (or 27.03 g of the hexahydrate form).

-

Dissolve the ferric chloride in ~100 mL of high-purity water. The solution will be acidic and yellow/orange.

-